7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFOVCCNAEZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323839 | |
| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58347-51-6 | |
| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 3-aminopyrazole with 3-chloro-2-methylbenzaldehyde in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. This method has been shown to produce high yields of pyrazolo[1,5-a]pyrimidine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Antimycobacterial Activity
One of the most notable applications of 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is its role as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Research has demonstrated that this compound exhibits potent inhibitory activity against M.tb, making it a promising candidate for anti-tubercular drug development. Structure–activity relationship (SAR) studies have indicated that modifications at specific positions can enhance its inhibitory potency, with certain derivatives showing significant in vitro activity against M.tb .
Antitumor Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as an anticancer agent. Various derivatives have been synthesized and evaluated for their ability to inhibit tumor cell growth. Notably, compounds derived from this scaffold have shown efficacy in targeting various cancer types through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression .
Other Therapeutic Areas
Beyond tuberculosis and cancer, pyrazolo[1,5-a]pyrimidines have been investigated for their roles in treating other conditions, including Duchenne muscular dystrophy and as inhibitors of cyclin-dependent kinases . These compounds are also being studied for their potential use in treating neurodegenerative diseases due to their ability to modulate enzymatic activity.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine ring . The following table summarizes key synthetic routes and their outcomes:
| Synthetic Route | Starting Materials | Key Products | Yield (%) |
|---|---|---|---|
| Route A | 3-phenylpropanoate + 4-amino-pyrazole | 7-chloro derivatives | 70-85 |
| Route B | Chloromethyl derivatives + pyridine amines | Functionalized pyrazolo derivatives | 65-80 |
| Route C | Halogenated pyrazoles + carbonitriles | Novel pyrazolo derivatives | 60-75 |
Material Science Applications
Recent advancements have highlighted the potential use of pyrazolo[1,5-a]pyrimidines in material science due to their unique photophysical properties. These compounds can serve as fluorophores in various optical applications, including imaging and biosensing technologies . The ability to form stable crystals with notable conformational properties enhances their utility in developing new materials with specific optical characteristics.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Position 7 Modifications
- 7-(Trifluoromethyl) Derivatives : Replacement of chlorine with trifluoromethyl (e.g., 7-(trifluoromethyl)-3,5-diaryl derivatives) increases lipophilicity and electron-withdrawing effects, enhancing binding to ATP pockets in kinases like Pim-1. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one shows improved reactivity in nucleophilic substitution reactions .
Position 5 Modifications
- 5-Amino Derivatives: 5-Aminopyrazolo[1,5-a]pyrimidines (e.g., 7-amino-6-cyano-5-(4-methoxyphenyl) derivatives) demonstrate cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range. The amino group facilitates hydrogen bonding with biological targets .
- 5-Chloro Derivatives : Chlorine at position 5 (e.g., 3-chloro-5-(5-chloro-2-furyl) derivatives) enhances antibacterial activity but may reduce kinase inhibition potency compared to methyl-substituted analogs .
Position 3 Modifications
- 3-Aryl Derivatives : Aromatic groups at position 3 (e.g., 3-(3-trifluoromethylphenyl) or 3-(4-methoxyphenyl)) improve binding to kinases like Flt-3 and Pim-1. For instance, 7-chloro-5-phenyl-3-(3-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine exhibits dual inhibition of Pim-1 (IC₅₀ = 27 nM) and Flt-3 (IC₅₀ = 54 nM) .
- 3-Hydrophobic Groups : Small hydrophobic substituents (e.g., methyl or cyclobutyl) at position 3 optimize ATP-pocket binding in cyclin-dependent kinases (CDKs), as seen in pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors .
Key Comparative Data
Biological Activity
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It has garnered attention in various fields of research, particularly in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a chloro group at the 7-position and a methyl group at the 5-position of the pyrazolo-pyrimidine core, which influences its biological properties.
Synthesis Methods
The synthesis typically involves the condensation of 3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions. A common method includes reacting 3-aminopyrazole with 3-chloro-2-methylbenzaldehyde in the presence of sodium ethoxide. Additionally, microwave irradiation techniques have been employed to enhance yields during industrial production.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 2.6 to 34.9 μM . The mechanism underlying this activity involves the inhibition of specific enzymes critical for tumor growth.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
The biological activity of this compound is primarily mediated through enzyme inhibition. It has been shown to bind to active sites of target enzymes, effectively blocking their function and disrupting cellular processes. For example, it inhibits certain kinases involved in signal transduction pathways that regulate cell proliferation and apoptosis.
Study on Antitumor Effects
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyrimidines, including our compound. The results indicated that this compound significantly reduced cell viability in A549 cells compared to control groups, highlighting its potential as an anticancer agent .
Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of this compound in animal models. It was found to effectively cross the blood-brain barrier, suggesting potential applications in treating central nervous system disorders. The study also reported favorable metabolic stability compared to other derivatives .
Comparative Analysis
| Compound | Antitumor Activity (IC50) | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 2.6 - 34.9 μM | Effective against multiple strains | Enzyme inhibition |
| Related Pyrazolo Compounds | Varies widely | Variable efficacy | Diverse mechanisms |
Q & A
Q. What are optimized synthetic routes for 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be tailored to improve yields?
Methodological Answer: A common approach involves chlorination of the hydroxyl precursor (e.g., 7-hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. Key parameters include:
- Reagent Ratios: POCl₃ is typically used in excess (2–3 equivalents) to drive the reaction to completion.
- Solvent Selection: 1,4-Dioxane or toluene is preferred due to their high boiling points, enabling reflux conditions (3–6 hours at 110–120°C) .
- Purification: Post-reaction neutralization with NaHCO₃ and column chromatography (petroleum ether/ethyl acetate, 9:1) yield pure crystals after recrystallization (e.g., cyclohexane/CH₂Cl₂) . Yield Optimization: Adjusting stoichiometry and reflux duration can increase yields from 62% to 70%, as observed in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- IR: Confirm functional groups (e.g., C–Cl stretch at ~750 cm⁻¹ and C=N/C=C at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: X-ray crystallography provides atomic-level insights:
- Crystallization: Use slow evaporation of ethyl acetate or cyclohexane/CH₂Cl₂ to obtain diffraction-quality crystals .
- Data Collection: Employ a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296–301 K.
- Key Parameters:
Q. What strategies are effective for probing the bioactivity of this compound, particularly in anticancer research?
Methodological Answer: Focus on structure-activity relationship (SAR) studies:
- Functionalization: Introduce substituents at positions 2, 5, or 7 via coupling reactions (e.g., amidation with primary amines using bis(pentafluorophenyl) carbonate) .
- Assays:
Q. How should researchers address contradictions in spectroscopic data across studies?
Methodological Answer: Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Cross-Validation: Compare NMR data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Tautomer Analysis: Use 2D NMR (e.g., HSQC, HMBC) to resolve keto-enol tautomerism common in pyrazolo[1,5-a]pyrimidines .
- Reproducibility: Replicate syntheses using identical conditions (e.g., POCl₃ reflux vs. microwave-assisted methods) to isolate variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
